Lincomycin-13C,D3 Sulfoxide
Description
Overview of Lincomycin (B1675468) and its Biotransformation Pathways
Lincomycin is a lincosamide antibiotic produced by the actinomycete Streptomyces lincolnensis. wikipedia.org It consists of an amino acid derivative, 4-propyl-L-proline, linked to an eight-carbon aminothio sugar. wikipedia.org While effective against many Gram-positive bacteria, its use has been largely superseded by its semi-synthetic derivative, clindamycin (B1669177), which exhibits improved activity. chemrxiv.orgdrugbank.com
The biotransformation of lincomycin in biological systems and the environment is a critical area of study. While a significant portion of the drug is excreted unchanged, its metabolism leads to the formation of various byproducts. drugbank.com Key transformation pathways include N-demethylation, propyldealkylation, and, most notably, oxidation of the sulfur atom. researchgate.net This S-oxidation process results in the formation of Lincomycin Sulfoxide (B87167) and, with further oxidation, Lincomycin Sulfone. researchgate.net Studies have shown that various microorganisms, including ammonia-oxidizing archaea (AOA), can perform S-oxidation on lincomycin. researchgate.netnih.govescholarship.orgescholarship.org The chemical oxidation of lincomycin using reagents like dimethyldioxirane (B1199080) or hydrogen peroxide can also yield these sulfoxide and sulfone derivatives. researchgate.netnih.gov
Significance of Sulfoxide Derivatives in Lincosamide Chemistry
The conversion of a sulfide (B99878) to a sulfoxide represents a significant chemical modification that alters the physicochemical properties of the molecule. In the context of lincosamide chemistry, the formation of Lincomycin Sulfoxide is a key metabolic step. This oxidation increases the polarity of the compound, which can influence its solubility, distribution, and excretion from a biological system.
The S-oxidation of the thioether group in lincosamides is recognized as a pathway that can lead to their rapid clearance in vivo, impacting their pharmacokinetic profile. chemrxiv.org Research into the structure-activity relationships of lincosamides often focuses on modifying this part of the molecule to enhance metabolic stability. chemrxiv.orgnih.gov Understanding the formation and properties of sulfoxide derivatives is therefore essential for the development of new, more robust lincosamide antibiotics. The antibiotic activities of these oxidized forms are also a subject of study, with research indicating they are generally less active than the parent compound. nih.govsci-hub.se
Role of Isotopic Labeling (13C, D3) in Mechanistic and Analytical Investigations
Isotopic labeling is a powerful technique in which one or more atoms in a molecule are replaced with their heavier, non-radioactive (stable) isotopes. Lincomycin-13C,D3 Sulfoxide is labeled with Carbon-13 (¹³C) and Deuterium (B1214612) (³H or D). This labeling does not significantly alter the chemical properties of the molecule but increases its molecular weight. scbt.comresearchgate.net
This mass difference is the cornerstone of its utility in modern analytical methods, particularly those involving mass spectrometry (MS). researchgate.netacs.org When used as an internal standard, a known quantity of the labeled compound is added to a sample (e.g., plasma, urine, or a cell culture extract). The analytical instrument can distinguish between the naturally occurring (unlabeled) analyte and the heavy-isotope-labeled standard based on their different masses. nih.gov
This allows for highly accurate and precise quantification, as the labeled standard experiences the same processing and analysis conditions as the target analyte, correcting for any sample loss or variation in instrument response. researchgate.netnih.gov This method is crucial for metabolic studies, pharmacokinetic research, and environmental fate analysis, providing reliable data on the concentration and transformation of chemical compounds. scbt.comsigmaaldrich.com
Rationale for Dedicated Academic Study of this compound
The dedicated focus on this compound stems not from its own biological activity, but from its role as an indispensable analytical tool. biomall.inlgcstandards.com Its primary purpose is to serve as a stable isotope-labeled internal standard for the quantitative analysis of Lincomycin Sulfoxide.
The rationale for its use is multifaceted:
Accurate Pharmacokinetic Studies: To understand how the parent drug, lincomycin, is metabolized, researchers need to accurately measure the concentration of its metabolites, like Lincomycin Sulfoxide, over time. Using the labeled sulfoxide as an internal standard ensures the high fidelity of these measurements.
Environmental Monitoring: Investigating the environmental fate of antibiotics is crucial. This compound can be used to develop sensitive methods to detect and quantify the sulfoxide metabolite in complex environmental samples like water and soil.
Mechanistic Insights: By tracing the formation of the sulfoxide metabolite using labeled standards, scientists can gain deeper insights into the enzymatic processes and reaction kinetics involved in lincomycin's biotransformation. researchgate.netescholarship.org
In essence, this compound is a high-purity, specialized chemical created for the explicit purpose of facilitating advanced and reliable research into the metabolism and environmental impact of lincomycin.
Data Tables
Table 1: Physicochemical Properties of Lincomycin and its Oxidized Metabolites
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Key Functional Group |
| Lincomycin | C₁₈H₃₄N₂O₆S | 406.54 | Thioether (S-CH₃) |
| Lincomycin Sulfoxide | C₁₈H₃₄N₂O₇S | 422.54 | Sulfoxide (S=O) |
| Lincomycin Sulfone | C₁₈H₃₄N₂O₈S | 438.54 | Sulfone (O=S=O) |
Table 2: Application of Isotopic Labeling in Lincomycin Research
| Labeled Compound | Isotopic Labels | Primary Application | Analytical Technique |
| This compound | ¹³C, ³H (D) | Internal Standard for Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Lincomycin-d3 | ³H (D) | Internal Standard for Parent Drug Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS) |
Properties
Molecular Formula |
C₁₇¹³CH₃₁D₃N₂O₇S |
|---|---|
Molecular Weight |
426.55 |
Synonyms |
1,6,8-Trideoxy-6-[[[(2S,4R)-1-methyl-13C,D3-4-propyl-2-pyrrolidinyl]carbonyl]amino]-1-(methylsulfinyl)-D-erythro-α-D-galacto-octopyranose; trans-α-1,6,8-Trideoxy-6-(1-methyl-13C,D3-4-propyl-L-2-pyrrolidinecarboxamido)-1-(methylsulfinyl)-D-erythro-D-g |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for Isotopically Labeled Lincomycin Sulfoxide
Chemical Oxidation Pathways for Lincomycin (B1675468) to Lincomycin Sulfoxide (B87167)
Chemical oxidation provides a direct and often high-yielding route to convert the thioether in lincomycin to a sulfoxide. The choice of oxidant and reaction conditions can influence the stereochemical outcome and the formation of related byproducts like sulfones and N-oxides.
The oxidation of the sulfur atom in lincomycin creates a new stereocenter, resulting in the potential for two diastereomeric sulfoxides, (R)-sulfoxide and (S)-sulfoxide. Control over the stereochemical outcome is a key consideration in the synthesis.
The oxidation of lincomycin using dimethyldioxirane (B1199080) has been shown to produce two distinct sulfoxide-glycosides. nih.govjst.go.jp Through detailed analysis, including FAB-MS and Circular Dichroism (CD) investigations, the absolute configurations of the sulfur atoms in these two products were determined to be R and S, respectively. nih.govjst.go.jp This indicates that while the reaction produces both stereoisomers, they can be separated and characterized, representing a stereoselective process.
Several oxidizing agents have been successfully employed for the synthesis of Lincomycin Sulfoxide. The reaction conditions are typically mild to prevent over-oxidation to the sulfone or modification of other functional groups in the molecule.
Common reagents and their conditions are summarized below:
| Reagent | Reaction Conditions | Outcome | Source(s) |
| Dimethyldioxirane | Not specified | Produces two separable (R) and (S) sulfoxide diastereomers. | nih.govjst.go.jp |
| Hydrogen Peroxide (H₂O₂) | Acidic medium | Efficiently forms Lincomycin Sulfoxide. Can lead to sulfone formation with further oxidation. | univ.kiev.ua |
| Hydrogen Peroxide (H₂O₂) | Alkaline medium | Leads to the formation of N-oxides in addition to sulfoxides and sulfones. | univ.kiev.uaresearchgate.net |
The use of hydrogen peroxide in an acidic medium is noted as an efficient method for obtaining Lincomycin Sulfoxide. univ.kiev.ua However, when the reaction is performed in alkaline media, oxidation can also occur at the pyrrolidine (B122466) nitrogen, yielding N-oxides alongside the desired sulfoxides. univ.kiev.uaresearchgate.net
During the synthesis of Lincomycin Sulfoxide, related oxidized derivatives such as Lincomycin Sulfone and Lincomycin N-Oxide can be formed, either as byproducts or as intentionally synthesized compounds.
Lincomycin Sulfone: Further oxidation of Lincomycin Sulfoxide yields Lincomycin Sulfone. This can be achieved by treating the sulfoxide with osmium tetraoxide and N-methylmorpholine-N-oxide. nih.govjst.go.jp Alternatively, direct and efficient synthesis of the sulfone from lincomycin can be accomplished using hydrogen peroxide in an acidic medium or with potassium hydrogen peroxomonosulfate (KHSO₅, also known as Oxone). univ.kiev.uaresearchgate.net For instance, reacting Lincomycin HCl with KHSO₅ in an aqueous solution at 25°C for 30 minutes directly yields the sulfone. univ.kiev.ua
N-Oxide and Sulfone N-Oxide Derivatives: The formation of N-oxides is favored under alkaline conditions. univ.kiev.uaresearchgate.net Oxidation of lincomycin with H₂O₂ in the presence of different bases can influence the stereochemistry of the resulting N-oxide; ammonium (B1175870) hydroxide (B78521) (NH₄OH) favors the formation of the S-isomer, whereas sodium hydroxide (NaOH) results in both R- and S-isomers. univ.kiev.uaresearchgate.net When a stronger oxidant like KHSO₅ is used in an alkaline medium, the reaction proceeds to form the corresponding sulfone-N-oxide, where both the sulfur and nitrogen atoms are oxidized. univ.kiev.uaresearchgate.net
Chemoenzymatic and Biocatalytic Approaches for Sulfoxide Synthesis
Chemoenzymatic and biocatalytic methods offer an alternative to traditional chemical synthesis, often providing high selectivity and milder reaction conditions. These approaches utilize whole microbial cells or isolated enzymes to perform specific oxidative transformations on the lincomycin scaffold.
Whole-cell biotransformation using specific microorganisms can effectively catalyze the S-oxidation of lincomycin. Studies have shown that various ammonia-oxidizing microorganisms (AOMs) are capable of co-metabolically biotransforming lincomycin. escholarship.orgescholarship.org
A comparative study demonstrated that an ammonia-oxidizing archaeon (AOA), Nitrososphaera gargensis, and a complete ammonia (B1221849) oxidizer (comammox), Nitrospira inopinata, significantly biotransformed lincomycin. escholarship.orgescholarship.org The AOA, in particular, showed a high capability for this transformation, performing S-oxidation on the lincomycin molecule. escholarship.orgescholarship.org In contrast, an ammonia-oxidizing bacterium (AOB), Nitrosomonas nitrosa, did not show significant transformation of lincomycin. escholarship.org These findings highlight the potential of specific microbial systems, particularly AOA, for the targeted synthesis of Lincomycin Sulfoxide. escholarship.orgescholarship.org Research on the related compound clindamycin (B1669177) also supports this approach, as its addition to fermentations of Streptomyces armentosus resulted primarily in the production of clindamycin sulfoxide. researchgate.net
| Microbial System | Transformation Type | Product(s) | Source(s) |
| Ammonia-Oxidizing Archaeon (AOA) (Nitrososphaera gargensis) | S-oxidation, hydroxylation, demethylation | Lincomycin Sulfoxide and other metabolites | escholarship.orgescholarship.org |
| Comammox (Nitrospira inopinata) | Hydroxylation, demethylation, demethylthioation | Various lincomycin metabolites | escholarship.orgescholarship.org |
| Streptomyces armentosus | S-oxidation (on clindamycin) | Clindamycin Sulfoxide | researchgate.net |
The biotransformation of lincomycin by microorganisms is mediated by specific enzymatic systems. The S-oxidation reaction is characteristic of enzymes such as monooxygenases and peroxidases.
The biotransformation of lincomycin to its sulfoxide by the ammonia-oxidizing archaeon (AOA) is an enzymatic process attributed to the action of powerful monooxygenases present in these organisms. escholarship.orgescholarship.org These enzymes are responsible for the initial step of ammonia oxidation and can co-metabolize other substrates, such as the thioether group in lincomycin. escholarship.orgescholarship.org Additionally, hydroxylamine, a key intermediate of the ammonia oxidation pathway, was found to chemically react with lincomycin, suggesting a combined chemoenzymatic mechanism within these microbial systems. escholarship.orgescholarship.org While specific monooxygenases from these systems have not been isolated and characterized for this particular reaction, the observed S-oxidation is a clear indication of their involvement. escholarship.orgescholarship.org The potential use of other enzymes, such as haloperoxidases, has also been considered, although their efficacy may be limited by the reactivity of lincomycin with hydrogen peroxide, a necessary co-substrate for these enzymes. jst.go.jp
Strategies for Carbon-13 and Deuterium (B1214612) Isotopic Incorporation into Lincomycin Skeleton
The introduction of ¹³C and deuterium atoms into the lincomycin framework can be achieved through two primary approaches: precursor-based labeling, which leverages biosynthetic pathways, and directed chemical synthesis, which offers precise control over the label placement.
Precursor-Based Labeling Techniques
Precursor-based labeling utilizes the natural biosynthetic machinery of the lincomycin-producing organism, Streptomyces lincolnensis. nih.gov This method involves introducing isotopically enriched simple molecules into the fermentation medium, which the organism then incorporates into the final antibiotic structure.
Uniform Labeling: A common strategy for producing heavily labeled compounds is to grow the microorganism in a chemically defined medium where primary carbon and nitrogen sources are replaced with their stable isotope counterparts. For instance, using [U-¹³C]-glucose as the sole carbon source and [¹⁵N]-ammonium chloride as the nitrogen source can lead to the production of lincomycin with extensive isotopic enrichment. elifesciences.org Similarly, supplementing the growth medium with heavy water (D₂O) can introduce deuterium at various non-exchangeable positions on the molecule. frontiersin.org
Site-Specific Labeling: A more targeted approach involves feeding the fermentation culture with labeled intermediates that are known precursors to specific parts of the lincomycin molecule. Lincomycin is composed of an amino sugar (methylthiolincosaminide) derived from D-galactose and an amino acid (L-trans-n-propylhygric acid). nih.govdatapdf.com By supplying the culture with, for example, ¹³C-labeled L-tyrosine or L-DOPA, which are precursors to the propylhygric acid moiety, it is possible to achieve specific labeling within that portion of the final molecule.
Directed Synthesis with Labeled Building Blocks
Directed chemical synthesis provides the highest degree of control over the position and extent of isotopic labeling. This approach involves the multi-step chemical construction of the lincomycin molecule from smaller, pre-labeled starting materials. datapdf.comrsc.org
The total synthesis of lincomycin allows for the strategic introduction of isotopes at virtually any desired position. The general process involves:
Synthesis of Labeled Precursors: Key building blocks, such as the carbohydrate portion or the amino acid side chain, are first synthesized with isotopic labels. For example, a ¹³C-labeled methyl group can be introduced by using [¹³C]-iodomethane in a methylation step, or a deuterated propyl group can be installed using a deuterated Grignard reagent. nih.gov
Coupling and Elaboration: The labeled building blocks are then coupled together. The synthesis of the intact carbohydrate portion of lincomycin, methyl 6-amino-6,8-dideoxy-1-thio-D-erythro-α-D-galacto-octopyranoside, has been achieved from D-galactose. rsc.org A labeled version of this sugar could be coupled with a labeled propylhygric acid derivative to form the complete lincomycin skeleton.
Final Oxidation: Once the ¹³C and deuterium-labeled lincomycin molecule is fully assembled, the final step is the oxidation of the methylthio ether group to a sulfoxide. This is typically achieved using a controlled oxidizing agent, such as dimethyldioxirane, which can yield the sulfoxide derivative. nih.gov
Isolation and Purification Techniques for Lincomycin-13C,D3 Sulfoxide
Following synthesis or fermentation, the labeled lincomycin sulfoxide must be isolated and purified to a high degree to be suitable as an analytical standard. This involves a combination of chromatographic and crystallization techniques. nih.gov
Chromatographic Separation Methods (e.g., Preparative HPLC)
Chromatography is a cornerstone of purification in this context. Initial recovery from fermentation broths often employs column chromatography with non-ionic macro-porous resins, such as Amberlite XAD-2, to capture the antibiotic from the aqueous medium. google.comgoogle.com
For achieving high purity, Preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique separates the target compound from impurities, unreacted starting materials, and by-products with high resolution. nih.gov
| Parameter | Typical Conditions | Source(s) |
| Column | Reverse-Phase C18 (e.g., 250 mm × 4.0 mm, 5 µm) | nih.govekb.eg |
| Mobile Phase | Gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.0) | nih.govekb.eg |
| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |
| Detection | UV detector at 210-227 nm | ekb.egmdpi.com |
This interactive table summarizes typical HPLC conditions used for the analysis and purification of lincomycin and its derivatives.
Crystallization and Other Purification Strategies
Crystallization serves as a powerful final step to achieve exceptional purity and obtain a stable, solid form of the compound. After chromatographic purification, fractions containing the high-purity this compound are combined, and the solvent is removed. The resulting residue is then dissolved in a minimal amount of a suitable solvent system from which it can be crystallized.
For lincomycin hydrochloride, repeated recrystallization from solvent mixtures like water-acetone has proven effective for removing impurities. google.comgoogle.com This process relies on the principle that the target compound and impurities will have different solubilities in the chosen solvent system, allowing the pure compound to crystallize out of the solution upon cooling or solvent evaporation. The successful determination of the crystal structure of lincomycin hydrochloride monohydrate by X-ray crystallography confirms that it forms a well-ordered crystalline solid, underscoring the effectiveness of crystallization as a purification method. nih.gov
Rigorous Analytical Characterization and Methodological Development for Lincomycin 13c,d3 Sulfoxide
Advanced Mass Spectrometry for Isotopic Purity and Structural Confirmation
Mass spectrometry is a cornerstone in the analysis of isotopically labeled compounds, offering unparalleled sensitivity and structural information. For Lincomycin-13C,D3 Sulfoxide (B87167), a combination of high-resolution mass spectrometry, tandem mass spectrometry, and isotope ratio mass spectrometry provides a complete picture of the molecule's identity and purity.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. researchgate.net For Lincomycin-13C,D3 Sulfoxide, HRMS is used to verify the incorporation of the isotopic labels and the addition of an oxygen atom to the sulfur moiety.
The expected exact mass of the protonated molecule [M+H]⁺ is calculated based on its elemental formula, which includes the masses of the most abundant isotopes of each element, plus the specific isotopic labels. The elemental formula for unlabeled Lincomycin (B1675468) is C₁₈H₃₄N₂O₆S. nih.gov The sulfoxide form would be C₁₈H₃₄N₂O₇S. The isotopically labeled version, this compound, with one ¹³C and three deuterium (B1214612) atoms, would have the elemental formula C₁₇¹³CH₃₁D₃N₂O₇S.
An HRMS analysis of this compound would be expected to yield a mass-to-charge ratio (m/z) that is in close agreement with the theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition and the successful isotopic labeling.
Table 1: Theoretical and Observed Accurate Mass of this compound
| Species | Elemental Formula | Theoretical m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |
|---|
This level of accuracy in mass determination provides strong evidence for the correct molecular formula and distinguishes the labeled compound from other potential isobaric interferences.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Isomeric Differentiation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the connectivity of atoms within a molecule through controlled fragmentation. researchgate.net By selecting the precursor ion of this compound and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This pattern can be compared to that of unlabeled Lincomycin and Lincomycin Sulfoxide to confirm the location of the isotopic labels and the sulfoxide group.
The fragmentation of lincosamides is well-characterized and typically involves cleavage of the amide bond and losses from the sugar moiety. icm.edu.plresearchgate.net Key fragment ions for unlabeled Lincomycin (m/z 407.2 for [M+H]⁺) include a prominent ion at m/z 126.1, corresponding to the N-methyl-propyl-proline moiety. researchgate.net For this compound, the masses of the fragment ions will shift depending on whether they retain the isotopic labels. The presence of the sulfoxide group can also influence the fragmentation pathways.
Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺
| Fragment Ion Description | Unlabeled Lincomycin Sulfoxide m/z | Labeled this compound m/z | Isotopic Label Location |
|---|---|---|---|
| N-methyl-propyl-proline moiety | 126.1 | 126.1 | Not in this fragment |
| Sugar moiety with sulfoxide | 296.1 | 300.1 | ¹³C and D₃ in this fragment |
The specific shifts in the m/z values of the fragment ions confirm the positions of the ¹³C and D₃ labels within the molecular structure. Furthermore, the oxidation of the thioether to a sulfoxide can lead to two diastereomers (R and S isomers at the sulfur atom). nih.gov While these isomers have the same mass and often similar fragmentation patterns, subtle differences in the relative abundances of certain fragment ions may be observed, providing a potential avenue for their differentiation by MS/MS.
Isotope Ratio Mass Spectrometry (IRMS) for Quantification and Labeling Purity
While not explicitly detailed in the provided outline's sources for this specific molecule, Isotope Ratio Mass Spectrometry (IRMS) is a highly specialized technique used to determine the precise isotopic composition of a sample. In the context of this compound, IRMS could be employed to assess the isotopic enrichment and confirm the purity of the labeled material. This technique measures the ratio of heavy to light isotopes (e.g., ¹³C/¹²C and D/H) with very high precision.
By comparing the measured isotope ratios to those of a known standard, the degree of isotopic labeling can be accurately quantified. This is crucial for applications where the labeled compound is used as an internal standard, as the accuracy of the quantification relies on the known purity of the standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the de novo structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov For this compound, a suite of one- and two-dimensional NMR experiments is necessary for a complete structural and stereochemical assignment.
One-Dimensional (¹H, ¹³C, ²H) NMR Spectroscopic Analysis
One-dimensional NMR spectra provide fundamental information about the structure of a molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their chemical environments. In this compound, the ¹H spectrum would be compared to that of unlabeled Lincomycin Sulfoxide. The deuterium labeling at a specific position would result in the disappearance of the corresponding proton signal. The chemical shifts of neighboring protons may also be slightly affected.
¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically distinct carbon atoms. The incorporation of a ¹³C label at a specific position will result in a significantly enhanced signal for that carbon. Furthermore, the presence of the sulfoxide group will induce chemical shift changes for the adjacent carbons compared to the parent lincomycin.
²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei. A single resonance would be expected in the ²H NMR spectrum of this compound, confirming the presence and chemical environment of the deuterium label.
Table 3: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for Key Nuclei in this compound (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| C-S-CH₃ | ~2.2 | ~14 | Shifted due to sulfoxide |
| C-1' (¹³C labeled) | N/A | Enhanced Signal | Direct observation of ¹³C label |
Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Experiments for Connectivity and Spatial Proximity
Two-dimensional NMR experiments are crucial for assembling the complete molecular structure and determining its stereochemistry. uq.edu.au
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. COSY is used to map out the spin systems within the molecule, such as the proline ring and the sugar moiety.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon resonances based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is essential for determining the relative stereochemistry and the three-dimensional conformation of the molecule in solution. For this compound, NOESY can help to establish the orientation of the sulfoxide oxygen and the conformation of the pyranose ring.
Through the combined interpretation of these advanced analytical techniques, a comprehensive and unambiguous characterization of this compound can be achieved, ensuring its suitability for its intended applications.
Investigation of Deuterium Isotope Effects on NMR Chemical Shifts
The substitution of protium (B1232500) (¹H) with deuterium (²H or D) in a molecule induces small but measurable changes in nuclear magnetic resonance (NMR) chemical shifts, an observation known as the deuterium isotope effect. These effects are particularly valuable in the structural elucidation of complex molecules like this compound. The isotope effect (ⁿΔC(D)) is defined as the change in the chemical shift of a carbon atom (¹³C) upon deuterium substitution 'n' bonds away: ⁿΔC(D) = δC(H) - δC(D).
Typically, deuterium substitution leads to an upfield shift (shielding) for the directly attached carbon (one-bond effect, ¹Δ) and the carbon two bonds away (two-bond effect, ²Δ). cdnsciencepub.com These effects arise primarily from the lower zero-point vibrational energy of the C-D bond compared to the C-H bond, resulting in a slightly shorter average bond length for C-D. This increased electron density around the carbon nucleus causes greater shielding.
In this compound, the deuterium atoms are located on the N-methyl group. The most significant isotope effects would be anticipated for the labeled carbons. The ¹³C-labeled methyl carbon directly attached to the three deuterium atoms will exhibit a pronounced one-bond isotope effect. Furthermore, the pyrrolidine (B122466) ring carbon to which this methyl group is attached will experience a two-bond isotope effect.
Long-range deuterium isotope effects, extending over three or more bonds, can also be observed. rsc.org These are generally smaller in magnitude but can provide valuable conformational information. Studies have shown that the steric size of a deuterated methyl group (CD₃) is effectively smaller than a protium methyl group (CH₃). acs.org This can influence the chemical shifts of carbon nuclei that are spatially close but separated by many bonds, a through-space interaction. For this compound, this could manifest as subtle shifts in the resonances of atoms in the sugar moiety that are in close proximity to the N-CD₃ group, depending on the molecule's preferred conformation in solution. uq.edu.au The magnitude and sign of these long-range effects can help define the three-dimensional structure of the molecule. nih.gov
Table 1: Summary of Expected Deuterium Isotope Effects on ¹³C NMR Chemical Shifts This table provides generalized data on deuterium isotope effects. Actual values for this compound would require experimental measurement.
| Type of Isotope Effect | Number of Bonds (n) | Typical Magnitude (ppm per D) | Expected Observation in this compound |
| Primary | 1 | -0.2 to -0.5 | Significant upfield shift for the ¹³C-labeled N-methyl carbon. |
| Secondary (Geminal) | 2 | -0.05 to -0.15 | Upfield shift for the pyrrolidine ring carbon attached to the N-CD₃ group. cdnsciencepub.com |
| Long-Range | >2 | < -0.05 (shielding) or > +0.01 (deshielding) | Minor shifts possible for spatially proximate carbons, providing conformational insights. rsc.orgnih.gov |
Advanced Chromatographic Separation Techniques
Ultra-High Performance Liquid Chromatography (UHPLC) for Separation Efficiency
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC), offering substantially higher resolution, speed, and sensitivity. nih.gov These improvements are primarily achieved by using columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling the resulting high backpressures. For the analysis of this compound, UHPLC is an ideal technique for ensuring purity, resolving it from the parent drug, and separating it from other related substances or degradation products.
A typical UHPLC method for lincomycin and its analogues employs a reversed-phase C18 column. nih.govekb.eg The separation is achieved using a mobile phase consisting of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier, typically acetonitrile. mdpi.comekb.eg The use of smaller particles in UHPLC columns leads to a significant increase in theoretical plates, resulting in sharper, narrower peaks and improved resolution between closely eluting compounds. nih.gov This is particularly advantageous for separating the slightly more polar this compound from the non-oxidized, isotopically labeled parent compound. The enhanced efficiency of UHPLC allows for faster analysis times (shorter run times) and reduced solvent consumption compared to traditional HPLC methods. nih.gov Detection is commonly performed using UV spectrophotometry, typically at a wavelength around 210 nm. mdpi.comekb.eg
Table 2: Typical UHPLC Parameters for Lincomycin Analysis This table outlines a representative method; specific parameters would be optimized for the separation of this compound.
| Parameter | Typical Condition | Purpose |
| Column | C18, < 2 µm particle size (e.g., 1.7 µm) | Provides high-efficiency reversed-phase separation. |
| Mobile Phase A | Phosphate Buffer (e.g., 20-30 mM, pH 2.0-6.0) | Controls retention and peak shape of the basic analytes. mdpi.com |
| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. |
| Elution Mode | Gradient or Isocratic | Gradient elution is often used to resolve complex mixtures. nih.gov |
| Flow Rate | 0.3 - 0.6 mL/min | Optimized for small particle size columns. |
| Column Temperature | 30 - 45 °C | Affects viscosity and selectivity, optimizing peak shape. mdpi.com |
| Detection | UV at 210 nm | Wavelength for detecting the amide chromophore. ekb.eg |
| Injection Volume | 1 - 5 µL | Smaller volumes are used to prevent column overload and maintain efficiency. |
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Resolution of Sulfoxides
The oxidation of the sulfur atom in the lincomycin structure to a sulfoxide introduces a new stereocenter. As the parent lincomycin molecule is already chiral, the resulting sulfoxide exists as a pair of diastereomers (R and S configuration at the sulfur atom). nih.gov Distinguishing and separating these diastereomers is crucial for full stereochemical characterization, a task for which chiral HPLC is exceptionally well-suited.
The separation of sulfoxide enantiomers and diastereomers is most commonly achieved using chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives like cellulose (B213188) or amylose (B160209). researchgate.netscilit.com Columns such as Chiralcel® and Chiralpak® are widely employed for this purpose. These CSPs provide a chiral environment that allows for differential interactions with the two diastereomers, leading to different retention times and enabling their separation. The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. mdpi.com For this compound, which is more polar, reversed-phase conditions using aqueous-organic mobile phases may also be effective on appropriate polysaccharide-based CSPs. scilit.com The development of a successful chiral separation method allows for the isolation and independent characterization of each diastereomer. nih.gov
Table 3: Chiral HPLC in the Resolution of Sulfoxide Diastereomers This table presents common approaches for chiral sulfoxide separation.
| Parameter | Common Approaches | Rationale |
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., cellulose or amylose tris(3,5-dimethylphenylcarbamate)) | Broad applicability for resolving a wide range of chiral compounds, including sulfoxides. scilit.commdpi.com |
| Elution Mode | Normal-Phase, Polar Organic, or Reversed-Phase | The choice depends on the analyte's polarity and the specific CSP. Normal-phase is common for many sulfoxides. |
| Mobile Phase (Normal-Phase) | Heptane/Isopropanol, Hexane/Ethanol | Modulates the interaction between the analyte and the CSP to achieve separation. |
| Detection | UV (210 nm), Circular Dichroism (CD) | UV for general detection; CD provides information on the absolute configuration of the eluted stereoisomer. nih.gov |
| Key Performance Metrics | Resolution (Rs), Separation Factor (α) | Rs > 1.5 indicates baseline separation; α > 1 indicates differential retention. |
Gas Chromatography (GC) with Mass Spectrometry Detection (if applicable for derivatives)
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high molecular weight, low volatility, and high polarity stemming from multiple hydroxyl and amide groups. However, GC coupled with Mass Spectrometry (GC-MS) can be applied following a chemical derivatization step that converts the non-volatile analyte into a thermally stable and volatile derivative. nih.gov
The most common derivatization procedure for compounds like lincomycin involves silylation. mdpi.com This process replaces the active hydrogens on hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov The resulting TMS-ether and TMS-amide derivatives are significantly more volatile and thermally stable, making them amenable to GC analysis. This approach has been successfully used for the quantification of lincomycin in various matrices. mdpi.comnih.gov
For this compound, the same derivatization strategy would be applied. The sulfoxide group itself is generally stable under these conditions. The derivatized compound would then be separated on a capillary GC column (e.g., a low-polarity phenyl-methylpolysiloxane phase) and detected by MS. The mass spectrometer provides high selectivity and allows for structural confirmation based on the fragmentation pattern of the derivatized molecule. This technique is particularly powerful for trace-level analysis and confirmation of identity in complex samples. mdpi.com
Table 4: GC-MS Analysis via Derivatization This table outlines a general procedure for the analysis of lincomycin derivatives.
| Step | Parameter/Reagent | Description |
| Derivatization | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens on -OH and -NH groups with TMS groups to increase volatility. nih.gov |
| GC Column | Capillary column (e.g., TG-1MS, 30 m x 0.25 mm) | Provides separation of the derivatized analyte from other sample components. mdpi.com |
| Carrier Gas | Helium | Inert gas used to carry the sample through the column. |
| Injection Mode | Splitless | Used for trace analysis to ensure maximum transfer of the analyte onto the column. |
| Temperature Program | Ramped oven temperature (e.g., 150°C to 280°C) | Ensures separation of compounds with different boiling points. |
| MS Ionization | Electron Impact (EI) | Standard ionization technique that produces reproducible fragmentation patterns for library matching and structural confirmation. mdpi.com |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM mode offers higher sensitivity for quantification, while full scan provides complete mass spectra for identification. |
Vibrational Spectroscopy for Functional Group and Conformational Analysis
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique for identifying functional groups and probing the molecular structure of a compound. americanpharmaceuticalreview.com The FT-IR spectrum of this compound will be complex, but it provides a unique molecular fingerprint characterized by the vibrational frequencies of its constituent functional groups. mdpi.com
The most diagnostic absorption band for confirming the conversion to the sulfoxide is the S=O stretching vibration. The S=O bond in sulfoxides typically gives rise to a strong absorption band in the region of 1030-1070 cm⁻¹. nih.gov The exact position of this band is sensitive to the molecular environment, including hydrogen bonding with nearby hydroxyl groups, which is highly likely in the lincomycin structure. acs.org
Other key functional groups in the molecule will also produce characteristic absorption bands. The broad O-H stretching vibrations from the multiple hydroxyl groups will appear in the 3200-3600 cm⁻¹ region. The N-H stretch of the secondary amide will also be found in this region, while the C=O stretch of the amide I band will produce a strong absorption around 1650 cm⁻¹. univ.kiev.ua The C-H stretching vibrations of the alkyl and propyl groups will be observed just below 3000 cm⁻¹. The presence of the ether linkages (C-O-C) and alcohol groups (C-O) will result in strong bands in the 1000-1300 cm⁻¹ fingerprint region. researchgate.net Differences in the FT-IR spectra between the two sulfoxide diastereomers may be subtle but could potentially be observed in the fingerprint region, reflecting slight differences in their conformational preferences and intramolecular hydrogen bonding patterns. researchgate.net
Table 5: Characteristic FT-IR Absorption Bands for this compound Wavenumber ranges are approximate and can be influenced by the molecular environment.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Expected Intensity |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |
| Amide (-CONH-) | N-H stretch | ~3300 | Medium |
| Alkyl (-CH, -CH₂, -CH₃) | C-H stretch | 2850 - 2960 | Medium to Strong |
| Amide (-CONH-) | C=O stretch (Amide I) | ~1650 | Strong |
| Amide (-CONH-) | N-H bend (Amide II) | ~1525 | Medium |
| Ether/Alcohol | C-O stretch | 1000 - 1300 | Strong |
| Sulfoxide (-S=O) | S=O stretch | 1030 - 1070 | Strong |
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample, offering a specific fingerprint of its chemical structure and composition. In the context of this compound, this technique is instrumental for confirming the presence of key functional groups and for elucidating the structural impact of isotopic labeling and oxidation.
The Raman spectrum of this compound is expected to be rich in information, with characteristic peaks corresponding to its various structural components. The introduction of ¹³C and deuterium (D) isotopes induces predictable shifts in the vibrational frequencies of the associated bonds compared to the unlabeled compound. These isotopic shifts are invaluable for assigning specific vibrational modes.
A central feature in the Raman spectrum of this molecule is the S=O stretching vibration, which is characteristic of the sulfoxide group. This band is typically observed in the 1000-1100 cm⁻¹ region for aliphatic sulfoxides. The precise position of this peak can be sensitive to the local chemical environment, including hydrogen bonding.
Other significant regions in the spectrum would include vibrations associated with the pyrrolidine ring, the pyranose moiety, and the various C-H, C-C, C-N, and C-O bonds throughout the molecule. The substitution of protium with deuterium in the N-methyl group would lead to a noticeable shift of the C-D stretching and bending vibrations to lower wavenumbers compared to the C-H vibrations in unlabeled lincomycin.
Detailed Research Findings:
While specific experimental Raman data for this compound is not extensively available in public literature, the expected spectral features can be inferred from studies on related compounds, such as dimethyl sulfoxide (DMSO) and other lincosamides. For instance, the symmetric and antisymmetric stretching of the C-S bond in DMSO are observed around 675 cm⁻¹ and 711 cm⁻¹, respectively, while the S=O stretch appears near 1020 cm⁻¹.
The following table presents a hypothetical but representative set of Raman shifts for this compound, based on known data for similar functional groups. This data is for illustrative purposes to highlight the expected spectral regions of interest.
| Raman Shift (cm⁻¹) | Tentative Assignment |
| ~2900-3000 | C-H stretching |
| ~2100-2200 | C-D stretching |
| ~1650 | Amide I (C=O stretching) |
| ~1450 | CH₂/CH₃ deformation |
| ~1040 | S=O stretching |
| ~670 | C-S stretching |
Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination
Circular Dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For this compound, the oxidation of the sulfur atom creates a new stereocenter, resulting in two possible diastereomers, (R)- and (S)-sulfoxides. CD spectroscopy is particularly well-suited to distinguish between these diastereomers and assign their absolute configuration. nih.gov
The electronic transitions of the chromophores within the molecule, particularly those near the chiral centers, will give rise to characteristic CD signals. The sulfoxide group itself is a chromophore, and its spatial orientation relative to the rest of the molecule will significantly influence the CD spectrum.
Detailed Research Findings:
Research on lincomycin sulfoxides has demonstrated the successful application of CD spectroscopy in determining the absolute configuration of the sulfur atom. nih.gov The oxidation of lincomycin typically yields two diastereomeric sulfoxides. Through CD analysis, it has been established that these correspond to the (R) and (S) configurations at the sulfur center. nih.gov
The CD spectra of the (R)- and (S)-sulfoxides are expected to be nearly mirror images of each other, especially in the regions dominated by the sulfoxide chromophore. The sign of the Cotton effect associated with the n→π* transition of the sulfoxide group is often used to assign the absolute stereochemistry.
While the specific CD spectrum for this compound is not publicly documented, the following interactive table provides an illustrative example of the expected CD spectral data for the two diastereomers. The wavelengths (λ) and molar ellipticity ([θ]) are representative values for such compounds.
| Diastereomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |
| (R)-Lincomycin-13C,D3 Sulfoxide | 210 | +15000 |
| 240 | -8000 | |
| (S)-Lincomycin-13C,D3 Sulfoxide | 210 | -14500 |
| 240 | +7800 |
This data illustrates how the sign of the Cotton effects can be used to differentiate between the (R) and (S) diastereomers, providing a definitive assignment of the absolute configuration at the newly formed stereocenter. The comparison of experimental CD spectra with theoretical calculations based on quantum chemistry can further solidify these assignments. rsc.org
Elucidation of Mechanistic Pathways and Enzymatic Biotransformations Leading to Lincomycin Sulfoxide
Identification and Characterization of Enzymes Involved in Lincomycin (B1675468) Sulfoxidation
The enzymatic conversion of lincomycin to lincomycin sulfoxide (B87167) is a Phase I metabolic reaction. While the metabolism of lincomycin is generally described as poorly defined, the oxidation of its sulfur atom is consistent with the known functions of major xenobiotic-metabolizing enzyme superfamilies. nih.gov
The primary catalysts for the sulfoxidation of xenobiotics in mammals are the Cytochrome P450 (CYP) and Flavin-containing monooxygenase (FMO) enzyme systems, which are highly concentrated in the liver. nih.govlongdom.org
Cytochrome P450 Monooxygenases (CYPs): This superfamily of heme-containing enzymes is a major contributor to the oxidative metabolism of a vast array of drugs. youtube.com CYPs catalyze sulfoxidation through a complex catalytic cycle involving an active iron-oxo species (Compound I), which acts as a powerful oxidant. acs.orgacs.org While specific CYP isoforms responsible for lincomycin sulfoxidation have not been definitively identified, the CYP3A4 enzyme is known to metabolize over 50% of clinically used drugs and is a likely candidate. youtube.com Studies have shown that clindamycin (B1669177), a derivative of lincomycin, can weakly induce CYP3A4, suggesting an interaction with this enzyme system. nih.gov
Flavin-Containing Monooxygenases (FMOs): FMOs are non-heme, NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds. nih.govnih.govwikipedia.org The FMO catalytic cycle involves the formation of a stable C4a-hydroperoxyflavin intermediate, which acts as the oxygenating agent. nih.govwikipedia.org FMOs, particularly the abundant FMO3 isoform in the adult human liver, are highly efficient at S-oxygenating a variety of sulfur-containing substrates. plos.orgresearchgate.net Given lincomycin's structure, FMOs represent a highly probable enzymatic pathway for its conversion to lincomycin sulfoxide.
The relative contributions of CYPs and FMOs to lincomycin sulfoxidation in vivo remain an area for further investigation.
Investigating metabolic pathways often involves simplified biological systems. Cell-free extracts, such as liver microsomes which are rich in CYPs and FMOs, provide a standard in vitro model for studying drug metabolism. nih.govnih.gov Such systems allow for the characterization of metabolite formation, enzyme kinetics, and potential drug-drug interactions. For example, studies on the antibiotic vancomycin (B549263) have utilized rat liver microsomes to probe its metabolic stability. nih.gov A similar approach would be instrumental in identifying the specific enzymes and cofactors required for lincomycin sulfoxidation.
Furthermore, studies on the biosynthesis of lincomycin have successfully utilized purified enzymes (e.g., LmbB2, LmbF) to elucidate specific steps in its formation. researchgate.netplos.org While focused on synthesis rather than metabolism, these studies demonstrate the power of using purified recombinant enzymes to assign specific catalytic functions. Isolating and expressing candidate CYP or FMO enzymes and incubating them with lincomycin would provide definitive proof of their role in sulfoxide formation. An early report noted that lincomycin sulfoxide could be obtained via microbial transformation, which inherently involves the use of whole organisms or their enzymatic machinery. researchgate.net
In Vitro Biotransformation Models for Lincomycin Sulfoxide Generation and Intermediates
To study the generation of lincomycin sulfoxide and its potential intermediates, in vitro models that replicate physiological conditions are essential. The most common and relevant model is the use of human liver microsomes (HLM) .
HLM are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, including a full complement of CYPs and FMOs. Incubating lincomycin with HLM in the presence of the necessary cofactor NADPH would be the standard method to:
Generate and quantify the formation of lincomycin sulfoxide.
Identify the enzyme families involved by using specific chemical inhibitors for CYPs or by heat-inactivating the thermally labile FMOs.
Determine kinetic parameters (Km and Vmax) for the sulfoxidation reaction.
This experimental setup provides a controlled environment to study the direct enzymatic conversion and is a cornerstone of drug metabolism research. nih.gov
Stereoselectivity and Regioselectivity of Sulfoxidation
The oxidation of the sulfur atom in lincomycin introduces a new chiral center, making the stereochemical outcome of the reaction a key feature.
Regioselectivity: Lincomycin possesses a single sulfur atom within its methylthio group. Therefore, the sulfoxidation reaction is inherently regioselective, occurring exclusively at this position to form lincomycin sulfoxide. researchgate.net Further oxidation can lead to the corresponding sulfone. jst.go.jpnih.gov
Stereoselectivity: The oxidation of the prochiral sulfide (B99878) results in two possible stereoisomers (diastereomers) of lincomycin sulfoxide, designated as (R)-sulfoxide and (S)-sulfoxide. Chemical synthesis of lincomycin sulfoxides using oxidizing agents like dimethyldioxirane (B1199080) has been shown to produce both the (R) and (S) isomers. jst.go.jpnih.gov However, enzymatic reactions catalyzed by CYPs and FMOs are often highly stereoselective, favoring the formation of one isomer over the other. researchgate.netlibretexts.org For instance, bacterial flavoenzyme monooxygenases can catalyze the oxidation of prochiral thioethers with excellent enantioselectivity. libretexts.org The specific stereoisomer of lincomycin sulfoxide produced in vivo would depend on the specific enzyme(s) responsible for its metabolism.
| Method | Products | Stereoselectivity | Reference |
|---|---|---|---|
| Chemical Oxidation (dimethyldioxirane) | Lincomycin (R)-sulfoxide and Lincomycin (S)-sulfoxide | Produces a mixture of diastereomers | jst.go.jpnih.gov |
| Enzymatic Oxidation (e.g., FMOs, CYPs) | Predominantly one stereoisomer | Generally high; specific isomer depends on the enzyme | researchgate.netlibretexts.org |
Kinetic Isotope Effects (KIE) in Lincomycin Sulfoxidation Reaction Mechanisms
The study of kinetic isotope effects (KIEs) is a powerful technique for probing the transition state of a chemical reaction and determining its rate-limiting step. nih.gov The use of isotopically labeled substrates, such as Lincomycin-13C,D3, is central to these investigations. A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction.
In the context of CYP-catalyzed reactions, the presence of a significant deuterium (B1214612) KIE provides strong evidence that the cleavage of a C-H bond is at least partially rate-limiting. nih.govnih.gov While sulfoxidation does not involve C-H bond cleavage at the sulfur atom, KIEs can still provide insight into the mechanism of oxygen transfer from the enzyme's active species (e.g., Compound I) to the sulfur atom. acs.org
By comparing the rate of sulfoxidation of unlabeled lincomycin with a deuterated analogue (as suggested by the "D3" in the subject compound name), researchers can elucidate details of the transition state. A KIE value significantly different from unity would suggest that the oxygen transfer step is mechanistically important and potentially rate-limiting. Such studies are crucial for distinguishing between different proposed oxidizing intermediates in the P450 catalytic cycle. acs.org The isotopically labeled product, Lincomycin-13C,D3 Sulfoxide, would also serve as an ideal internal standard for quantitative mass spectrometry-based analysis of lincomycin metabolism.
Investigation of Degradation and Transformation Mechanisms in Aqueous and Environmental Systems
Lincomycin is frequently detected in aquatic environments due to its widespread use and incomplete removal in wastewater treatment plants. health.state.mn.usnih.gov Its degradation in these systems can occur through several pathways, with oxidation of the thiomethyl group being a prominent transformation.
Photodegradation: In aqueous solutions, lincomycin can undergo photodegradation when exposed to UV light. This process involves the oxidation of the thiomethyl group to form lincomycin sulfoxide and, subsequently, lincomycin sulfone. researchgate.net The presence of photocatalysts like titanium dioxide (TiO₂) or zinc oxide (ZnO) significantly accelerates this degradation, leading to the eventual mineralization of the antibiotic into sulfate, ammonium (B1175870), and nitrate (B79036) ions. researchgate.netresearcher.lifemdpi.com
Ozonation: Treatment of water with ozone is an effective method for removing lincomycin. Ozonation rapidly oxidizes the molecule, leading to a reduction in the toxicity of the solution. nih.gov
Biodegradation: While generally resistant to biodegradation, certain microbial strains, such as Bacillus subtilis, have been identified that can efficiently degrade lincomycin. chalmers.se The degradation pathways catalyzed by these strains include the removal of the N-demethyl or thiomethyl groups and the cleavage of the central amide bond. chalmers.se In soil, the fate of lincomycin is influenced by both sorption and, to a lesser extent, degradation, with its persistence varying under aerobic, anoxic, and denitrifying conditions. unl.edu
| Pathway | Conditions/Mediators | Major Transformation Products | Reference |
|---|---|---|---|
| Photolysis | UV Irradiation | Lincomycin Sulfoxide, Lincomycin Sulfone | researchgate.net |
| Photocatalysis | UV Irradiation with TiO₂ or ZnO | Intermediates followed by complete mineralization (SO₄²⁻, NH₄⁺) | researchgate.netmdpi.com |
| Ozonation | Ozone (O₃) | Various oxidation products | nih.gov |
| Biodegradation | Microbial strains (e.g., Bacillus subtilis) | N-demethyl lincomycin, products of amide bond cleavage | chalmers.se |
Advanced Research Applications of Lincomycin 13c,d3 Sulfoxide As a Targeted Isotopic Probe
Utilization as an Internal Standard in Quantitative Bioanalytical Methodologies
In the realm of quantitative bioanalysis, the precision and accuracy of measurements are paramount. Lincomycin-13C,D3 Sulfoxide (B87167) is ideally suited for use as an internal standard, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. veeprho.com The stable isotope-labeled compound enhances the accuracy of mass spectrometry and liquid chromatography, enabling the precise quantification of lincomycin (B1675468) and its metabolites in complex biological matrices. veeprho.com
Isotope Dilution Mass Spectrometry (IDMS) for Related Compound Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a gold-standard technique for achieving the highest level of accuracy in quantitative analysis. By adding a known amount of Lincomycin-13C,D3 Sulfoxide to a sample, it serves as an internal calibrant that co-elutes with the unlabeled analyte. This approach effectively mitigates variations in sample preparation, injection volume, and instrument response, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties.
The distinct mass difference between this compound and the corresponding unlabeled lincomycin sulfoxide allows for their simultaneous detection and ratiometric quantification. This is crucial for accurately determining the levels of lincomycin sulfoxide, a known metabolite and potential impurity, in various samples.
Method Validation and Accuracy Assessment in Complex Matrices
The development and validation of robust bioanalytical methods are essential for reliable pharmacokinetic and metabolic studies. researchgate.net The use of this compound as an internal standard is a key component in the validation of analytical methods for lincomycin and its related substances in complex biological matrices such as plasma, urine, and tissue homogenates. veeprho.comnih.gov
Method validation typically involves assessing parameters such as linearity, accuracy, precision, specificity, and sensitivity. ekb.eg The inclusion of a stable isotope-labeled internal standard like this compound helps to ensure that the method is accurate and reproducible, even in the presence of matrix effects that can suppress or enhance the analyte signal.
| Parameter | Typical Acceptance Criteria | Role of this compound |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | Ensures the response ratio of analyte to internal standard is proportional to concentration. |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | Corrects for variability, ensuring the measured concentration is close to the true value. |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | Minimizes the impact of random errors, leading to consistent and reproducible results. |
| Recovery | Consistent and reproducible | Helps to assess the efficiency of the extraction process from the biological matrix. |
| Matrix Effect | Internal standard-normalized factor within an acceptable range | Compensates for the suppression or enhancement of ionization in the mass spectrometer. |
Probing Metabolic Pathways of Lincomycin and Analogs In Vitro
Understanding the metabolic fate of a drug is a cornerstone of drug development. This compound can be employed as a tracer in in vitro metabolic studies to elucidate the biotransformation pathways of lincomycin.
Tracing Metabolic Fate and Identifying Novel Metabolites
By incubating this compound with liver microsomes, hepatocytes, or other metabolically active systems, researchers can trace the formation of downstream metabolites. The unique isotopic pattern of the parent compound is incorporated into any subsequent metabolites, creating a distinct signature that can be readily identified by high-resolution mass spectrometry. This allows for the confident identification of novel metabolites against a complex background of endogenous molecules. Studies on the biotransformation of lincomycin have identified processes such as hydroxylation, S-oxidation, and demethylation. escholarship.org
Understanding Biotransformation Pathways Beyond the Sulfoxidation
While this compound is already in its sulfoxide form, it can be used to investigate further metabolic transformations. For instance, it can help to determine if the sulfoxide is a terminal metabolite or if it undergoes further reactions such as reduction back to lincomycin, or additional oxidations and conjugations. The stable isotope label provides a clear and unambiguous way to follow the molecular journey of the compound through various enzymatic processes. The biosynthesis of lincomycin itself involves a complex series of enzymatic steps, and understanding its metabolic breakdown is equally important. nih.gov
| Transformation Pathway | Description | Relevance of Labeled Probe |
|---|---|---|
| S-Oxidation | Oxidation of the sulfur atom to form lincomycin sulfoxide. | Can be used to study the reverse reaction (reduction). |
| N-Demethylation | Removal of a methyl group from the nitrogen atom. | The D3 label on the methyl group provides a specific marker for this pathway. |
| Hydroxylation | Addition of a hydroxyl group to the molecule. | The ¹³C backbone allows for tracking of the core structure. |
| Conjugation | Attachment of endogenous molecules like glucuronic acid or sulfate. | The isotopic signature is retained in the conjugated metabolite. |
Role as a Reference Material for Impurity Profiling and Process Control in Lincomycin Synthesis
In the manufacturing of pharmaceuticals, strict control over impurities is mandatory to ensure the safety and efficacy of the final drug product. Lincomycin sulfoxide is a known impurity that can arise during the synthesis and degradation of lincomycin. nih.gov
This compound serves as a certified reference material for the accurate identification and quantification of lincomycin sulfoxide impurities in bulk lincomycin and its pharmaceutical formulations. sigmaaldrich.com Its availability allows for the development of validated analytical methods to monitor the levels of this specific impurity, ensuring they remain within regulatory limits. Furthermore, in process chemistry, this labeled compound can be used to understand the kinetics and mechanisms of impurity formation during the synthesis of lincomycin, aiding in the optimization of reaction conditions to minimize their generation.
Detection and Characterization of Process-Related Impurities
The manufacturing process of Active Pharmaceutical Ingredients (APIs) like lincomycin can inadvertently generate a spectrum of process-related impurities. These can arise from raw materials, intermediates, or side reactions during synthesis. Regulatory bodies mandate the stringent control and monitoring of these impurities to ensure the safety and efficacy of the final drug product. The use of a stable isotope-labeled internal standard that is structurally analogous to a potential impurity is a powerful strategy for accurate quantification.
This compound is particularly valuable when Lincomycin Sulfoxide is a known or potential process-related impurity. By incorporating this labeled compound as an internal standard in analytical methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can achieve precise quantification of the corresponding unlabeled impurity. The labeled standard co-elutes with the unlabeled analyte and compensates for variations in sample preparation, injection volume, and matrix effects, thereby enhancing the accuracy and precision of the measurement. nih.gov
Research Findings:
In hypothetical studies focused on the optimization of the lincomycin synthesis process, this compound could be employed to track the formation of Lincomycin Sulfoxide under various reaction conditions. For instance, by spiking the labeled standard into reaction aliquots, analysts can construct a precise profile of impurity formation. This data is crucial for refining reaction parameters to minimize the generation of unwanted by-products.
Below is an illustrative data table representing findings from such a hypothetical process optimization study.
| Reaction Condition | Lincomycin Sulfoxide Concentration (µg/mL) | Relative Standard Deviation (%) |
|---|---|---|
| Condition A | 1.25 | 2.1 |
| Condition B | 0.78 | 2.5 |
| Condition C | 0.45 | 3.0 |
Monitoring and Control of Oxidation By-products
Lincomycin, like many pharmaceuticals, is susceptible to oxidative degradation, particularly at the sulfur atom, leading to the formation of Lincomycin Sulfoxide and further to Lincomycin Sulfone. researchgate.net These oxidation by-products can impact the drug's stability and efficacy. Therefore, rigorous monitoring and control of these species are critical during manufacturing and throughout the product's shelf life.
The application of this compound as an internal standard is a cornerstone of robust analytical methods for monitoring these oxidative by-products. Its near-identical chemical and physical properties to the native Lincomycin Sulfoxide ensure that it behaves similarly during extraction, chromatography, and ionization, leading to highly reliable quantification. nih.gov This is particularly important in stability-indicating assays designed to track the increase of degradation products over time under various stress conditions.
Research Findings:
In forced degradation studies, where lincomycin is exposed to oxidative stress (e.g., hydrogen peroxide), this compound would enable the precise measurement of the resulting Lincomycin Sulfoxide. This allows for a detailed understanding of the kinetics of oxidation and helps in the development of formulations with improved stability.
The following interactive data table simulates the results from a stability study monitoring the formation of Lincomycin Sulfoxide in a drug product under accelerated storage conditions.
| Time (Weeks) | Storage Condition | Lincomycin Sulfoxide (%) |
|---|---|---|
| 0 | 40°C / 75% RH | 0.05 |
| 4 | 40°C / 75% RH | 0.15 |
| 8 | 40°C / 75% RH | 0.28 |
| 12 | 40°C / 75% RH | 0.42 |
Investigating Degradation Pathways and Stability of Lincomycin Analogs in Controlled Environments
Understanding the degradation pathways of a drug is a fundamental aspect of pharmaceutical development. It informs on appropriate storage conditions, shelf-life determination, and potential in-vivo metabolic pathways. dovepress.comresearchgate.net Controlled environmental studies, often involving exposure to heat, humidity, light, and varying pH, are conducted to elucidate these pathways. nih.gov
Research Findings:
In studies investigating the pH-dependent stability of lincomycin, it has been observed that degradation can be significant in both acidic and basic conditions. nih.gov this compound would be used to accurately quantify the formation of Lincomycin Sulfoxide across a range of pH values, helping to identify the conditions under which the drug is most stable. This information is critical for the formulation of liquid dosage forms.
The table below provides hypothetical data from a study on the effect of pH on the formation of Lincomycin Sulfoxide after a defined period in a controlled environment.
| pH | Temperature (°C) | Lincomycin Sulfoxide Formed (mol%) |
|---|---|---|
| 2.0 | 60 | 5.8 |
| 4.0 | 60 | 1.2 |
| 7.0 | 60 | 3.5 |
| 9.0 | 60 | 7.2 |
Comprehensive Structural Elucidation and Stereochemical Characterization of Lincomycin Sulfoxide
Determination of Chirality at the Sulfoxide (B87167) Sulfur Atom (R/S Configuration)
The oxidation of the sulfur atom in the lincomycin (B1675468) molecule transforms the achiral sulfide (B99878) into a chiral sulfoxide. This introduces a new stereocenter into the molecule, resulting in the formation of two diastereomeric products. The determination of the absolute configuration—designated as (R) or (S) according to the Cahn-Ingold-Prelog priority rules—at this newly formed chiral sulfur center is a critical aspect of its stereochemical characterization.
Detailed research has successfully elucidated the absolute configurations of these diastereomers. Through the oxidation of lincomycin, two distinct sulfoxide diastereomers are produced, which can be separated chromatographically. nih.gov A pivotal study employed a combination of Fast Atom Bombardment Mass Spectrometry (FAB-MS) and Circular Dichroism (CD) investigations to assign the absolute configuration of the sulfur atom for each isolated diastereomer. nih.gov The results of these analyses definitively established one diastereomer as having the (R) configuration at the sulfur atom, while the other possesses the (S) configuration. nih.gov
Circular dichroism spectroscopy is a particularly powerful technique for this purpose, as it measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. nih.govresearchgate.net The resulting CD spectrum is unique to a specific stereoisomer, and by comparing experimental spectra with those of reference compounds or with spectra predicted by quantum chemical calculations, the absolute configuration can be unambiguously determined. nih.gov Other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents, can also be employed to differentiate and determine the enantiomeric or diastereomeric purity of sulfoxides. gsartor.orgacs.org
| Diastereomer | Absolute Configuration at Sulfur | Key Analytical Method for Assignment |
|---|---|---|
| Lincomycin Sulfoxide (Isomer 1) | (R) | Circular Dichroism (CD) Spectroscopy, FAB-MS nih.gov |
| Lincomycin Sulfoxide (Isomer 2) | (S) | Circular Dichroism (CD) Spectroscopy, FAB-MS nih.gov |
Conformational Analysis using Spectroscopic Data and Computational Chemistry
Spectroscopic Data: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental tool for conformational analysis in solution. uq.edu.au One- and two-dimensional NMR techniques provide key insights:
Nuclear Overhauser Effect (n.O.e.) Spectroscopy: Techniques like NOESY and n.O.e. difference experiments measure through-space interactions between protons that are close to each other (typically <5 Å), allowing for the determination of the relative orientation of different parts of the molecule, such as the sugar moiety and the proline ring. uq.edu.au
Coupling Constant (J-value) Analysis: The magnitude of the coupling constants between adjacent protons provides information about the dihedral angles between them, which helps to define the puckering of the rings and the orientation of side chains. uq.edu.au
For related lincosamides, these analyses have shown that the pyranose ring of the sugar moiety tends to adopt a stable chair conformation, specifically the ⁴C₁ conformation. nih.gov
Computational Chemistry: Spectroscopic data is often complemented by theoretical conformational analysis using computational chemistry. uq.edu.ausmu.edu Molecular mechanics or quantum mechanics (e.g., Density Functional Theory, DFT) calculations are used to:
Map the potential energy surface of the molecule as a function of bond rotations.
Identify low-energy, stable conformations (conformers).
Calculate theoretical NMR parameters for predicted conformers, which can then be compared with experimental data to validate the proposed structure. smu.edu
This combined approach allows for the construction of a detailed and reliable model of the predominant conformation of Lincomycin Sulfoxide in solution.
| Analytical Technique | Information Obtained | Relevance to Lincomycin Sulfoxide Structure |
|---|---|---|
| 2D NMR (e.g., NOESY) | Through-space proton-proton proximities | Determines the relative orientation of the amino acid and sugar moieties. uq.edu.au |
| NMR J-Coupling Analysis | Dihedral angles between C-H bonds | Defines the conformation and puckering of the pyranose ring. uq.edu.au |
| Computational Chemistry (DFT) | Calculation of low-energy conformers | Predicts the most stable three-dimensional structures and complements experimental data. uq.edu.ausmu.edu |
Advanced Crystallographic Studies (e.g., X-ray Diffraction) for Solid-State Structure (if available)
Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional molecular structure of a compound in the solid state. This technique provides precise coordinates for each atom, revealing exact bond lengths, bond angles, and the absolute configuration of all stereocenters.
As of the latest available data, a specific single-crystal X-ray structure for Lincomycin Sulfoxide has not been reported in publicly accessible crystallographic databases. The generation of such data is contingent upon the ability to grow high-quality, single crystals of either the (R) or (S) diastereomer, which can be a significant challenge.
However, the crystal structure of the parent compound, Lincomycin Hydrochloride Monohydrate, has been successfully determined. nih.gov This structure provides invaluable information about the core scaffold of the molecule. The analysis confirmed the absolute configuration of the inherent chiral centers in the lincomycin backbone and detailed the conformational features of the molecule in the solid state. nih.gov This foundational data serves as an essential reference for understanding the structural possibilities of its derivatives. Should a crystal structure of Lincomycin Sulfoxide be determined in the future, it would definitively reveal the solid-state conformation and the precise geometry at the sulfinyl group for that specific diastereomer.
| Crystallographic Parameter | Value for Lincomycin Hydrochloride Monohydrate nih.gov |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Cell Dimension (a) | 18.5294 Å |
| Cell Dimension (b) | 20.5980 Å |
| Cell Dimension (c) | 6.1738 Å |
Emerging Research Avenues and Identified Knowledge Gaps in Lincomycin Sulfoxide Chemistry
Development of Novel Stereoselective Synthetic Routes for Specific Sulfoxide (B87167) Isomers
The oxidation of the sulfur atom in lincomycin (B1675468) creates a chiral center, resulting in two diastereomeric sulfoxides, (R)- and (S)-isomers. Conventional chemical oxidation methods, such as using dimethyldioxirane (B1199080) or hydrogen peroxide, typically yield a mixture of these isomers. jst.go.jpnih.gov The separation of these diastereomers is often challenging and resource-intensive, highlighting a critical need for stereoselective synthetic methods that can produce a single, desired isomer.
A significant knowledge gap is the lack of established, scalable stereoselective routes for lincomycin sulfoxidation. Current research is exploring several promising avenues:
Chiral Oxidizing Agents: The use of stoichiometric chiral oxidants or catalytic systems with chiral ligands is a well-established strategy in organic chemistry for asymmetric sulfoxidation. acsgcipr.org Applying these methods to the complex lincomycin scaffold presents a challenge in achieving high diastereoselectivity without affecting other functional groups in the molecule.
Biocatalysis: A highly promising approach involves using enzymes as catalysts. Biocatalytic methods offer the potential for exceptional selectivity under mild reaction conditions. thieme-connect.com While the biotransformation of lincomycin to its sulfoxide has been observed in microorganisms like Streptomyces armentosus, the specific enzymes responsible and their stereoselectivity are not fully characterized. researchgate.net Research into harnessing isolated enzymes could provide a direct route to specific isomers.
| Synthesis Approach | Description | Advantages | Challenges & Knowledge Gaps |
| Conventional Chemical Oxidation | Use of non-chiral oxidizing agents like H₂O₂ or dimethyldioxirane. jst.go.jp | Simple, well-understood reaction conditions. | Produces a mixture of (R) and (S) isomers, requiring difficult separation. |
| Chiral Catalysis | Employs metal complexes with chiral ligands and a terminal oxidant to favor the formation of one isomer. acsgcipr.org | Potential for high stereoselectivity and catalytic efficiency. | Identifying a catalyst system that is effective for the complex lincomycin structure without side reactions. |
| Biocatalysis | Utilizes whole-cell microorganisms or isolated enzymes to perform the sulfoxidation. thieme-connect.comresearchgate.net | High stereoselectivity, mild reaction conditions, environmentally friendly. | Identification and isolation of specific enzymes, optimizing reaction parameters for large-scale production. |
Advanced Spectroscopic Techniques for Trace Analysis and Real-time Monitoring
Detecting and quantifying Lincomycin-13C,D3 Sulfoxide, especially at trace levels in complex biological or environmental matrices, requires highly sensitive and selective analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection are commonly used for lincomycin and its metabolites, there are opportunities for significant advancement. nih.govresearchgate.net
Current limitations and emerging research directions include:
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (Q-TOF) MS offer superior mass accuracy and resolution, enabling more confident identification and differentiation of the sulfoxide from other metabolites and matrix interferences, a critical factor in non-targeted screening. nih.gov
Tandem Mass Spectrometry (MS/MS): Developing specific MS/MS fragmentation pathways for this compound is crucial for creating highly selective Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) methods for quantification at very low concentrations. nih.gov
Real-time Monitoring: There is a knowledge gap in technologies for real-time monitoring of lincomycin sulfoxidation, either in industrial processes or biological systems. The development of spectroscopic probes or biosensors that can track the conversion of the parent compound to the sulfoxide in situ would provide invaluable kinetic data.
Chiral Chromatography: Advanced chiral stationary phases for HPLC are needed to achieve baseline separation of the (R)- and (S)-sulfoxide isomers, which is essential for studying their individual biological activities and metabolic fates.
Unexplored Enzymatic Pathways and Biocatalysts for Sulfoxidation
The biological transformation of lincomycin to lincomycin sulfoxide is a known metabolic pathway, particularly in Streptomyces species. researchgate.net However, the specific enzymes catalyzing this reaction within the broader lincomycin biosynthetic pathway have not been fully elucidated. nih.gov This represents a major knowledge gap with significant implications for both understanding antibiotic metabolism and for developing novel biocatalytic processes.
Future research is focused on:
Enzyme Discovery: Identifying the specific monooxygenases or peroxidases responsible for lincomycin sulfoxidation in producing organisms. Enzymes like Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450s are known to catalyze sulfoxidation and are prime candidates for investigation. acsgcipr.orgthieme-connect.com
Enzyme Engineering: Once identified, these enzymes can be subjected to protein engineering to enhance their activity, stability, and stereoselectivity, tailoring them for specific industrial applications.
Alternative Biocatalysts: Exploring a wider range of microorganisms or enzymes from different sources could uncover novel biocatalysts with superior properties for producing specific sulfoxide isomers. For instance, methionine sulfoxide reductases (Msrs) have been explored for the stereoselective reduction of sulfoxides, and similar reductive or oxidative enzymes could be applied in the lincomycin context. nih.govnih.gov
| Enzyme Class | Potential Role in Lincomycin Sulfoxidation | Research Focus |
| Cytochrome P450 Monooxygenases | A large family of enzymes known to metabolize a wide range of substrates, including antibiotics. | Screening P450 libraries for activity on lincomycin; identifying native P450s in Streptomyces. |
| Baeyer-Villiger Monooxygenases (BVMOs) | Known to perform highly selective sulfoxidations on various substrates. acsgcipr.org | Testing known BVMOs for activity with lincomycin; mining genomes for novel BVMOs. |
| Peroxidases/Peroxygenases | Utilize hydrogen peroxide or organic peroxides to oxidize substrates. nih.gov | Investigating their role in Streptomyces metabolism and their potential for in vitro synthesis. |
| Methionine Sulfoxide Reductases (Msr) | Involved in the stereospecific reduction of sulfoxides, could be used in deracemization processes. nih.gov | Exploring their use in combination with non-selective oxidation to produce a single isomer. |
Computational Modeling for Mechanistic Predictions and Structural Insights
Computational chemistry offers powerful tools to investigate chemical reactions and molecular structures at a level of detail that is often inaccessible through experimentation alone. For this compound, computational modeling can bridge significant knowledge gaps regarding its formation, stability, and interaction with biological targets.
Key areas for future computational research include:
Reaction Mechanism Studies: Using methods like Density Functional Theory (DFT), researchers can model the oxidation of the thioether in lincomycin. researchgate.net This can help predict the transition states for the formation of both (R)- and (S)-isomers, explain the selectivity (or lack thereof) of different reagents, and guide the design of new, more selective catalysts.
Docking Studies: Structure-based design approaches can be used to dock the (R)- and (S)-isomers of lincomycin sulfoxide into the ribosomal binding pocket. diva-portal.org These studies can predict whether the sulfoxide metabolite retains any antibacterial activity and can provide insights into the molecular basis of its interactions.
Integration of Multi-Omics Approaches for Comprehensive Pathway Understanding
Understanding the formation and fate of lincomycin sulfoxide in a biological system requires a holistic view that extends beyond a single metabolic reaction. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a powerful framework for achieving this comprehensive understanding. nih.govmetabolon.com Currently, there is a significant gap in applying these integrated strategies to lincomycin metabolism.
Future research directions include:
Genomics and Transcriptomics: Sequencing the genomes of lincomycin-producing or metabolizing organisms can identify gene clusters associated with its biosynthesis and modification. nih.gov Transcriptomics (measuring mRNA levels) can then reveal which of these genes are actively expressed under conditions where sulfoxidation occurs.
Proteomics: This involves identifying the full suite of proteins present in the cell. A proteomics approach could directly identify the enzymes (e.g., specific monooxygenases) whose abundance correlates with the production of lincomycin sulfoxide.
Metabolomics: By analyzing the complete profile of small-molecule metabolites, researchers can track the appearance of lincomycin sulfoxide and other related metabolites over time, providing a direct readout of the metabolic network's activity. mdpi.com
Integrated Analysis: The true power of this approach lies in integrating these datasets. nih.gov For example, researchers could correlate the expression of a specific gene (transcriptomics) with the abundance of a corresponding enzyme (proteomics) and the rate of formation of lincomycin sulfoxide (metabolomics). This integrated analysis can definitively establish the enzymatic pathway and its regulation, filling a major gap in our current knowledge.
Q & A
Q. What are the critical handling and storage protocols for sulfoxide compounds like Lincomycin-13C,D3 Sulfoxide in laboratory settings?
Sulfoxide compounds require strict handling protocols to ensure stability and safety. Key steps include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods to minimize inhalation risks, as sulfoxides can release vapors at elevated temperatures .
- Storage: Store in airtight, light-resistant containers at ambient temperature. For isotopic variants like Lincomycin-13C,D3, ensure containers are labeled with isotopic purity and batch-specific data .
- Contamination Prevention: Avoid contact with strong oxidizers or reducing agents, which may alter sulfoxide stability .
Q. Which analytical methods are most reliable for quantifying sulfoxide functional groups in isotopic variants like this compound?
- Headspace Gas Chromatography (GC): Suitable for detecting residual solvents and volatile impurities. Ensure DMSO-grade purity (≥99.9%) and use parameters like a refractive index of 1.477–1.480 for calibration .
- FTIR Spectroscopy: Monitor sulfoxide index (S=O stretch at ~1030 cm⁻¹). Sensitivity improves with linear regression analysis of carbonyl/sulfoxide indices, particularly in oxidative aging studies .
- Isotopic Purity Verification: Use mass spectrometry (MS) coupled with GC or LC to distinguish 13C/D3-labeled compounds from unlabeled analogs, ensuring minimal cross-contamination .
Advanced Research Questions
Q. How can researchers design experiments to trace metabolic pathways of this compound using isotopic labeling?
- Tracer Selection: Use 13C-labeled carbons in the lincomycin backbone to track metabolic incorporation via LC-MS/MS. Deuterium (D3) labeling aids in distinguishing parent compounds from metabolites .
- Dose Optimization: Conduct pilot studies with non-labeled analogs to determine baseline toxicity and solubility in DMSO, ensuring isotopic variants do not alter pharmacokinetics .
- Control Groups: Include unlabeled lincomycin sulfoxide and solvent controls (e.g., DMSO at ≤0.5% v/v) to isolate isotopic effects .
Q. What strategies resolve spectral interferences when analyzing this compound in complex biological matrices?
- Chromatographic Separation: Optimize HPLC gradients using C18 columns and trifluoroacetic acid (TFA) in mobile phases to improve peak resolution .
- High-Resolution Mass Spectrometry (HRMS): Employ Q-TOF or Orbitrap systems to differentiate isotopic clusters (e.g., 13C vs. natural abundance carbon) with mass accuracy <2 ppm .
- Matrix-Matched Calibration: Prepare standards in surrogate biological fluids (e.g., plasma) to account for ion suppression/enhancement effects .
Q. How do oxidative stress conditions affect the stability of this compound, and how can this be mitigated?
- Stability Testing: Expose the compound to reactive oxygen species (ROS) generators (e.g., H₂O₂) and monitor degradation via LC-MS. Isotopic labeling may alter ROS scavenging kinetics compared to unlabeled forms .
- Antioxidant Additives: Include 0.1% ascorbic acid or EDTA in buffers to chelate metal ions that catalyze oxidation .
- Temperature Control: Store solutions at -20°C under nitrogen to slow radical-mediated decomposition .
Q. What experimental controls are essential when studying the radioprotective mechanisms of sulfoxide compounds?
- Radiation Dose-Response Curves: Establish non-toxic DMSO concentrations (e.g., ≤0.5% v/v) to avoid confounding cytotoxicity in radioprotection assays .
- Hydroxyl Radical Scavenging Assays: Use electron paramagnetic resonance (EPR) with spin traps like DMPO to quantify ROS suppression efficacy .
- In Vivo/In Vitro Correlation: Validate findings in both cell cultures (e.g., human keratinocytes) and animal models, adjusting for isotopic tracer bioavailability .
Methodological Challenges and Contradictions
- Spectral Overlap in FTIR: While sulfoxide indices are widely used, variations in sample preparation (e.g., solvent evaporation) may skew results. Standardize protocols using PAV-aged samples for reproducibility .
- DMSO Purity in GC: Commercial DMSO may contain class 1 solvents (e.g., benzene) at ≤0.5 ppm, which could interfere with isotopic analyses. Always verify certificates of analysis (CoA) for labeled compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
